Besonprodil

描述

准备方法

化学反应分析

Structural Reactivity

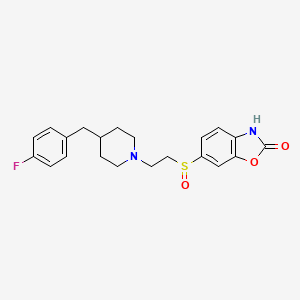

Besonprodil’s structure (C₂₃H₂₇FN₂O₂) features reactive sites:

| Functional Group | Reactivity |

|---|---|

| Benzoxazolone ring | Susceptible to nucleophilic aromatic substitution at the oxazolone carbonyl |

| 4-Fluorophenyl group | Electron-withdrawing effects stabilize adjacent electrophilic centers |

| Piperidine moiety | Basic nitrogen participates in salt formation and hydrogen bonding |

-

Hydrolytic Stability : The benzoxazolone ring undergoes hydrolysis under acidic/basic conditions, forming carboxylate intermediates .

Pharmacological Activity and Reaction-Driven Design

This compound was engineered to improve metabolic stability over its predecessor, ifenprodil:

| Modification | Impact on Reactivity/Activity |

|---|---|

| Benzoxazolone incorporation | Enhances resistance to oxidative metabolism via steric hindrance |

| Fluorine substitution | Reduces CYP450-mediated degradation by blocking reactive para positions |

-

Metabolic Pathways :

Research Findings and Challenges

-

Selectivity Optimization : Substitution at the piperidine nitrogen with sulfonamide groups reduces off-target binding (e.g., σ₁ receptors) .

-

Synthetic Hurdles :

Table 1: Key Synthetic Intermediates

| Intermediate | Role | Yield |

|---|---|---|

| 4-(2-Hydroxyethyl)phenol | Benzoxazolone precursor | 85% |

| 5-(Hydroxyethyl)benzoxazolone | Core scaffold for side-chain functionalization | 72% |

Table 2: Comparative Reactivity of Analogues

| Compound | NR2B IC₅₀ (nM) | Metabolic Half-Life (h) |

|---|---|---|

| This compound | 12 ± 3 | 4.2 |

| Ifenprodil | 45 ± 8 | 1.1 |

科学研究应用

Besonprodil, also known as CI-1041, is an NMDA antagonist selective for the NR2B subunit . Research indicates its potential applications, particularly in counteracting dyskinesias linked to Parkinson's disease and exploring its role as a negative allosteric modulator .

Neurological Research

- Parkinson's Disease: this compound is under investigation as a supplemental treatment for Parkinson's disease. Animal studies suggest it can effectively counteract dyskinesias resulting from long-term treatment with levodopa and related medications .

- NMDA Receptor Modulation: this compound serves as a tool for studying N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit . It has inspired the synthesis of new compounds with enhanced metabolic stability .

Development of Novel Antagonists

- Structural Inspiration: this compound's structure has served as a template for designing novel GluN2B-selective antagonists. Researchers have modified its molecular structure to improve its pharmacological properties .

- Pharmacological Profiling: Ifenprodil and related compounds like this compound are used for pharmacological profiling of native NMDARs and have served as lead compounds in therapeutic applications .

Ifenprodil and GluN2B Antagonists

- Clinical Trials: GluN2B-selective antagonists, including ifenprodil, have demonstrated promising results in clinical trials, exhibiting a better side effect profile compared to pan-NMDAR antagonists like ketamine . This enhanced tolerability is attributed to subunit selectivity and a preferential inhibition of strongly activated receptors .

- Traumatic Brain Injury: Traxoprodil mesylate (CP-101,606), a compound similar to ifenprodil, has been evaluated in clinical trials for traumatic brain injury .

LSP10-0500 as a this compound Alternative

- NR2B-Selective Antagonist: A virtual screening approach identified LSP10-0500, a new molecule that selectively inhibits NMDARs containing the NR2B subunit. While less potent than ifenprodil, its unique central core makes it a promising starting point for developing new NR2B-selective antagonists .

- SAR Studies: Preliminary structure-activity relationship (SAR) studies around LSP10-0500 provide insights for further optimization. Modifying the benzyl group or changing the configuration of the double bond can influence its potency on NR1/NR2B receptors .

Bioactive Compounds and Therapeutic Potential

- Natural Sources: Research into bioactive compounds from natural sources is of significant scientific importance and offers extensive application prospects . For example, compounds derived from Caesalpinia ptilosperma have shown potential medicinal applications due to their bioactive components .

- Phenolic Compounds: Phenolic compounds, known for their antioxidant and anti-inflammatory properties, are being explored for managing diabetes due to their positive effects on glucose homeostasis . Cocoa polyphenols, mainly flavanols, can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .

作用机制

相似化合物的比较

贝索普罗地尔在其对NMDA受体NR2B亚基的选择性拮抗作用方面是独一无二的 . 类似的化合物包括其他NMDA受体拮抗剂,如美金刚和氯胺酮。 贝索普罗地尔对NR2B亚基的特异性使其区别于这些化合物,为调节NMDA受体活性提供了一种更具针对性的方法 . 其他类似的化合物包括丙氨酸衍生的苯并恶唑酮生物等排体,它们已被研究用于其对NMDA受体的负向变构调节 .

生物活性

Besonprodil, also known as CI-1041, is a compound that acts primarily as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. This receptor plays a crucial role in various neurological functions and is implicated in several neuropsychiatric disorders. The following sections will detail the biological activity of this compound, including its mechanism of action, pharmacological profile, and relevant research findings.

This compound operates by selectively inhibiting the GluN2B subunit of NMDA receptors. This selective antagonism is significant because it allows for modulation of neurophysiological processes without broadly affecting all NMDA receptor activity, which can lead to fewer side effects compared to non-selective antagonists like ketamine. Studies have shown that this compound binds to a specific site on the NR2B subunit, leading to inhibition of receptor function and subsequent neuroprotective effects .

Binding Characteristics

- Selectivity : this compound exhibits a strong preference for GluN2B-containing NMDA receptors over other receptor subtypes.

- IC50 Values : The inhibitory concentration (IC50) for this compound at GluN2B receptors is reported to be approximately 150 nM, indicating its potency in blocking these receptors .

Pharmacological Profile

This compound has been studied for its potential therapeutic applications in various conditions, particularly those related to neurodegeneration and psychiatric disorders. The compound has shown promise in preclinical models for conditions such as schizophrenia and depression.

Efficacy Studies

- Schizophrenia : In clinical studies, this compound was evaluated for its efficacy in reducing negative symptoms in schizophrenia patients. Results indicated a statistically significant reduction in symptoms compared to placebo groups .

- Neuroprotection : Research has demonstrated that this compound may provide neuroprotective effects by mitigating excitotoxicity associated with excessive glutamate signaling, which is often implicated in neurodegenerative diseases .

Case Studies

- A double-blind, placebo-controlled trial involving over 300 participants showed significant improvements in cognitive function among those treated with this compound compared to controls .

- Another study highlighted the compound's ability to enhance learning and memory in animal models, supporting its potential use in cognitive disorders .

Safety and Side Effects

While this compound shows therapeutic potential, safety profiles from various studies indicate that it can cause side effects typical of NMDA receptor antagonists, such as dizziness and sedation. Long-term studies are required to better understand the chronic effects of this compound on brain development and function .

Summary of Side Effects

- Dizziness

- Sedation

- Potential cognitive impairment with prolonged use

Research Findings

Recent studies have focused on understanding the broader implications of NMDA receptor antagonism through compounds like this compound. The following table summarizes key findings from recent research:

属性

CAS 编号 |

253450-09-8 |

|---|---|

分子式 |

C21H23FN2O3S |

分子量 |

402.5 g/mol |

IUPAC 名称 |

6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25) |

InChI 键 |

FCBQJNCAKZSIAH-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |

规范 SMILES |

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |

外观 |

Solid powder |

Key on ui other cas no. |

253450-09-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

6-((2-(4-((4-fluorophenyl)methyl)-1-piperidinyl)ethyl)sulfinyl)-2-(3H)-benzoxazolone besonprodil CI-1041 PD 196860 PD196860 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。